molecular formula C18H24N4O2S B5311613 N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(2-methyl-1,4-oxazepan-4-yl)nicotinamide

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(2-methyl-1,4-oxazepan-4-yl)nicotinamide

Katalognummer B5311613
Molekulargewicht: 360.5 g/mol
InChI-Schlüssel: VRUPOLFSPMMJBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(2-methyl-1,4-oxazepan-4-yl)nicotinamide, also known as EHT 1864, is a small molecule inhibitor of the Rho family of GTPases. It has been found to have potential therapeutic applications in cancer treatment, as well as in the treatment of other diseases such as pulmonary fibrosis and Alzheimer's disease.

Wirkmechanismus

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(2-methyl-1,4-oxazepan-4-yl)nicotinamide 1864 works by inhibiting the activity of Rho GTPases, which are signaling proteins that play a critical role in cell migration, proliferation, and survival. Rho GTPases are activated by a variety of extracellular signals, including growth factors and cytokines, and are involved in the regulation of the actin cytoskeleton and cell adhesion. By inhibiting the activity of Rho GTPases, N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(2-methyl-1,4-oxazepan-4-yl)nicotinamide 1864 disrupts the signaling pathways that are critical for cancer cell growth and metastasis.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(2-methyl-1,4-oxazepan-4-yl)nicotinamide 1864 has also been found to have potential therapeutic applications in other diseases. For example, it has been shown to reduce the production of collagen in lung fibroblasts, suggesting that it may have potential as a treatment for pulmonary fibrosis. Additionally, N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(2-methyl-1,4-oxazepan-4-yl)nicotinamide 1864 has been found to reduce the production of amyloid-beta peptides in Alzheimer's disease models, suggesting that it may have potential as a treatment for this disease as well.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(2-methyl-1,4-oxazepan-4-yl)nicotinamide 1864 in lab experiments is that it is a small molecule inhibitor, which makes it relatively easy to use and administer. Additionally, it has been extensively studied in scientific research, and its mechanism of action is well understood. However, one limitation of using N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(2-methyl-1,4-oxazepan-4-yl)nicotinamide 1864 is that it may not be effective in all types of cancer cells, and its efficacy may vary depending on the specific type of cancer being studied.

Zukünftige Richtungen

There are several potential future directions for research on N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(2-methyl-1,4-oxazepan-4-yl)nicotinamide 1864. One area of interest is the development of more potent and selective inhibitors of Rho GTPases, which may have greater efficacy in cancer treatment. Additionally, further research is needed to determine the optimal dosing and administration strategies for N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(2-methyl-1,4-oxazepan-4-yl)nicotinamide 1864 in different types of cancer. Finally, there is potential for the development of combination therapies that incorporate N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(2-methyl-1,4-oxazepan-4-yl)nicotinamide 1864 with other anti-cancer agents, in order to enhance its therapeutic effects.

Synthesemethoden

The synthesis of N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(2-methyl-1,4-oxazepan-4-yl)nicotinamide 1864 involves several steps, beginning with the reaction of 4-ethyl-2-bromomethylthiazole with 2-amino-2-methyl-1-propanol to form the thiazole-amine intermediate. This intermediate is then reacted with 2-methyl-1,4-oxazepane-4-carboxylic acid to form the oxazepane-thiazole intermediate. Finally, the nicotinamide moiety is added through a coupling reaction with 6-bromo-nicotinamide, resulting in the formation of N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(2-methyl-1,4-oxazepan-4-yl)nicotinamide 1864.

Wissenschaftliche Forschungsanwendungen

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(2-methyl-1,4-oxazepan-4-yl)nicotinamide 1864 has been extensively studied in scientific research, particularly in the field of cancer biology. It has been found to inhibit the activity of Rho GTPases, which are known to play a critical role in cancer cell proliferation, migration, and invasion. Inhibition of Rho GTPases by N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(2-methyl-1,4-oxazepan-4-yl)nicotinamide 1864 has been shown to reduce the growth and metastasis of various types of cancer cells, including breast, prostate, and lung cancer cells.

Eigenschaften

IUPAC Name

N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-(2-methyl-1,4-oxazepan-4-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S/c1-3-15-12-25-17(21-15)10-20-18(23)14-5-6-16(19-9-14)22-7-4-8-24-13(2)11-22/h5-6,9,12-13H,3-4,7-8,10-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUPOLFSPMMJBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CSC(=N1)CNC(=O)C2=CN=C(C=C2)N3CCCOC(C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.